molecular formula C11H6F3NO B14859839 2-(Trifluoromethyl)quinoline-6-carbaldehyde

2-(Trifluoromethyl)quinoline-6-carbaldehyde

Cat. No.: B14859839
M. Wt: 225.17 g/mol
InChI Key: LAHKKTLEVUAUCB-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinoline-6-carbaldehyde is a fluorinated quinoline derivative with the molecular formula C11H6F3NO. This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications. The presence of the trifluoromethyl group enhances its reactivity and stability, making it a compound of interest in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of quinoline derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) and a base such as potassium fluoride (KF) in a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of 2-(Trifluoromethyl)quinoline-6-carbaldehyde may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)quinoline-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(Trifluoromethyl)quinoline-6-carboxylic acid.

    Reduction: 2-(Trifluoromethyl)quinoline-6-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Trifluoromethyl)quinoline-6-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of advanced materials, including liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)quinoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)quinoline
  • 6-(Trifluoromethyl)quinoline
  • 2-(Trifluoromethyl)quinoline-4-carbaldehyde

Uniqueness

2-(Trifluoromethyl)quinoline-6-carbaldehyde is unique due to the specific positioning of the trifluoromethyl and aldehyde groups on the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both the trifluoromethyl and aldehyde groups allows for a diverse range of chemical modifications and applications, making it a versatile compound in various fields of research .

Properties

Molecular Formula

C11H6F3NO

Molecular Weight

225.17 g/mol

IUPAC Name

2-(trifluoromethyl)quinoline-6-carbaldehyde

InChI

InChI=1S/C11H6F3NO/c12-11(13,14)10-4-2-8-5-7(6-16)1-3-9(8)15-10/h1-6H

InChI Key

LAHKKTLEVUAUCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1C=O

Origin of Product

United States

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